2,4,4-Trifluorocyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

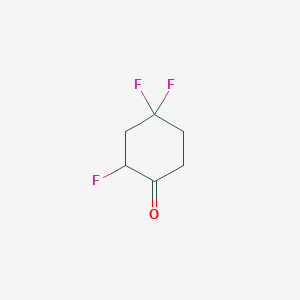

2,4,4-Trifluorocyclohexan-1-one, also known as TFCH, is a chemical compound that has gained significant attention in scientific research due to its unique properties . It is a colorless liquid that is soluble in water and has a distinct odor .

Molecular Structure Analysis

The molecular formula of this compound is C6H7F3O . Its molecular weight is 152.12 . The InChI Code is 1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that cyclohexanone derivatives have been used in forming N-aryl heterocycles. Such reactions emphasize the role of this compound and its analogs in facilitating tandem Michael addition reactions followed by aromatization.Physical and Chemical Properties Analysis

This compound is a colorless liquid that is soluble in water . It has a distinct odor . The compound has a molecular weight of 152.12 .Scientific Research Applications

Conformational Analysis

Researchers have investigated the conformational preferences of difluorocyclohexanes, providing insights into the stereochemical dynamics that might be relevant for 2,4,4-Trifluorocyclohexan-1-one. Studies reveal that solvent effects significantly influence the conformational stability of these molecules, with implications for their reactivity and interaction in various chemical environments (Wiberg et al., 2005).

Supramolecular Chemistry

Fluorinated cyclohexanes have been explored for their potential in supramolecular chemistry. The facial polarization exhibited by hexafluorocyclohexanes, for example, demonstrates how fluorine substitution can impart significant molecular dipoles, potentially useful for designing new functional organic molecules or for applications in supramolecular chemistry (Keddie et al., 2015).

Organic Synthesis and Catalysis

The reactivity of cyclohexa-2,4-dien-1-one derivatives with N-heterocycles in the presence of scandium(III) triflate highlights the synthetic utility of cyclohexanone derivatives in forming N-aryl heterocycles. Such reactions emphasize the role of this compound and its analogs in facilitating tandem Michael addition reactions followed by aromatization, thereby expanding the toolkit for heterocyclic compound synthesis (Chittimalla et al., 2017).

Nonlinear Optical Materials

The structural uniqueness of all-cis-1,2,3,4,5,6-hexafluorocyclohexane has been leveraged in the design of alkalides with significant nonlinear optical responses and high stability. Such studies underscore the potential of fluorinated cyclohexanones in the development of materials with novel electronic and optical properties (Sun et al., 2017).

Fluorinated Solvents

Investigations into the reactivity and stability of trifluoromethylcyclohexane suggest its potential as a solvent, particularly in substituting chlorinated solvents for certain reactions. This indicates a broader interest in fluorinated cyclohexanes for applications beyond their direct chemical reactivity, including their utility in green chemistry and solvent design (Legros et al., 2002).

Safety and Hazards

Properties

IUPAC Name |

2,4,4-trifluorocyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBFFBILNCCTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1=O)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2684342.png)

![N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2684348.png)

![Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride](/img/structure/B2684351.png)

![8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684353.png)

![3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2684354.png)

![N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2684356.png)

![Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- (9CI)](/img/structure/B2684362.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)